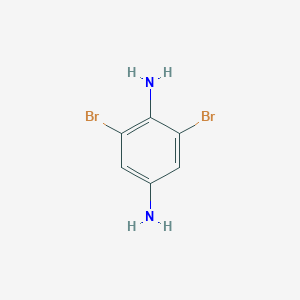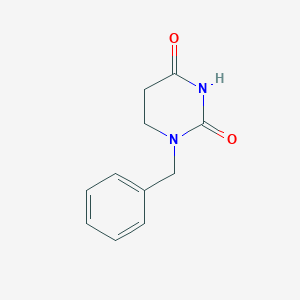
1-benzyldihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyldihydropyrimidine-2,4(1H,3H)-dione, also known as benzodihydropyrimidine or benzodiazepine-2,4-dione, is a heterocyclic organic compound. It is an important intermediate in the synthesis of various pharmaceutical compounds and has a wide range of applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-benzyldihydropyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, increasing the affinity of GABA to the receptor and enhancing the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemische Und Physiologische Effekte
1-benzyldihydropyrimidine-2,4(1H,3H)-dione has a range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant, anxiolytic, sedative, and hypnotic effects in animal models. It has also been reported to possess antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, it has been shown to have a protective effect against ischemic brain injury and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzyldihydropyrimidine-2,4(1H,3H)-dione is its wide range of applications in scientific research. It is an important intermediate in the synthesis of various pharmaceutical compounds and has been shown to exhibit a range of biochemical and physiological effects. However, one of the limitations of using 1-benzyldihydropyrimidine-2,4(1H,3H)-dione in lab experiments is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyldihydropyrimidine-2,4(1H,3H)-dione. One area of research is the development of new pharmaceutical compounds based on the structure of 1-benzyldihydropyrimidine-2,4(1H,3H)-dione. Another area of research is the investigation of the molecular mechanisms underlying its various biochemical and physiological effects. Additionally, the potential use of 1-benzyldihydropyrimidine-2,4(1H,3H)-dione in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease, warrants further investigation.
Synthesemethoden
1-benzyldihydropyrimidine-2,4(1H,3H)-dione can be synthesized by several methods. One of the most common methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Another method is the reaction of benzylamine with ethyl acetoacetate and urea in the presence of a Lewis acid catalyst. The synthesis of 1-benzyldihydropyrimidine-2,4(1H,3H)-dione can also be achieved through a one-pot, three-component reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of a catalytic amount of acetic acid.
Wissenschaftliche Forschungsanwendungen
1-benzyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research. It is an important intermediate in the synthesis of various pharmaceutical compounds, including antihypertensive agents, antitumor agents, and antiviral agents. It has been reported to exhibit anticonvulsant, anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities.
Eigenschaften
CAS-Nummer |
716-99-4 |
|---|---|
Produktname |
1-benzyldihydropyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-benzyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) |
InChI-Schlüssel |
RAGSBUDIXSABRI-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)NC1=O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(C(=O)NC1=O)CC2=CC=CC=C2 |
Andere CAS-Nummern |
716-99-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



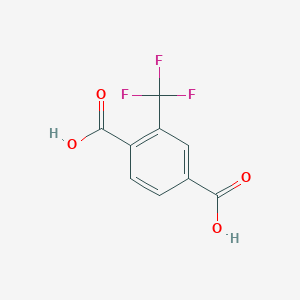
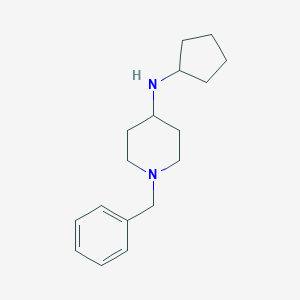
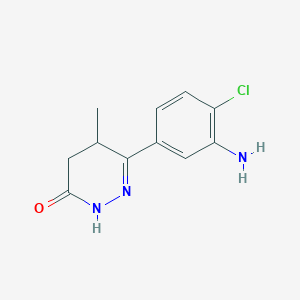
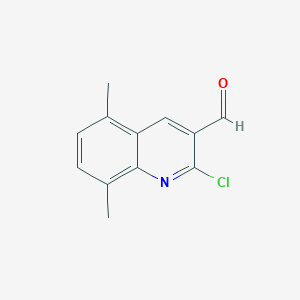
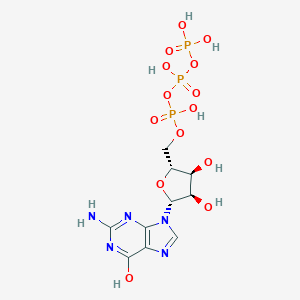


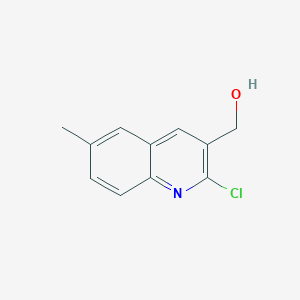
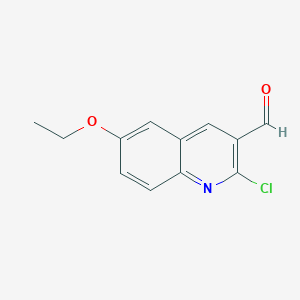
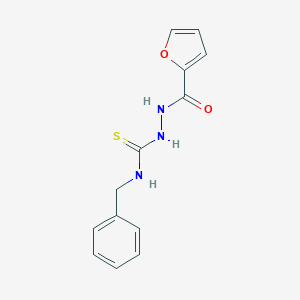

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
